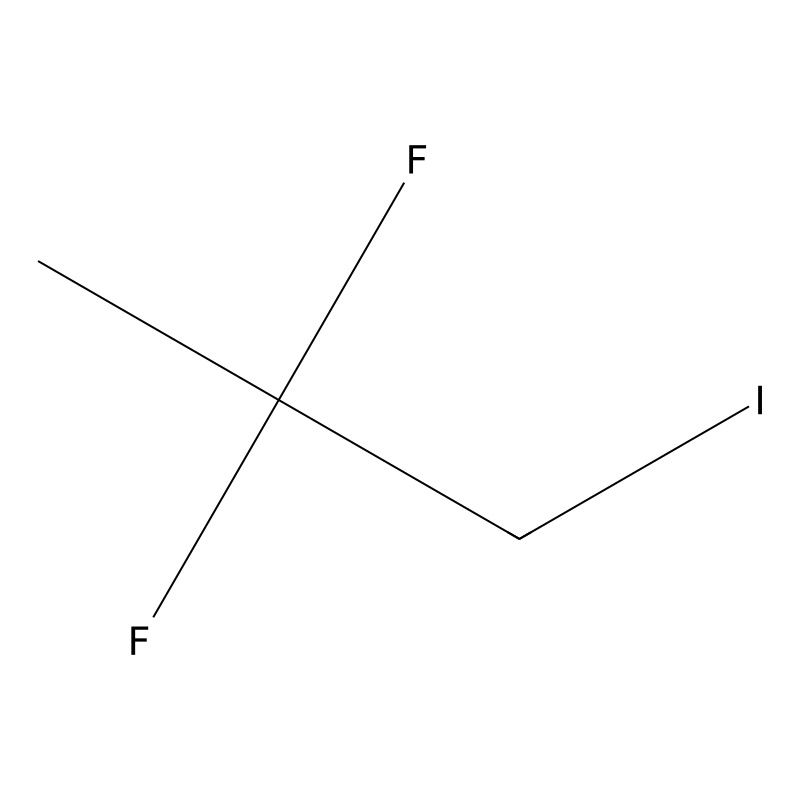

2,2-Difluoro-1-iodopropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Chemistry

Field

Organic Chemistry:Application Summary

2,2-Difluoro-1-iodopropane is used in the synthesis of 1,1-diaryl-2,2-difluoroethenes . This compound has unique chemical reactivities toward nucleophiles to produce monofluorinated organic compounds . It also has biological activity, such as mechanism-based enzyme inhibitors, in the area of medicinal chemistry .

Methods of Application

The cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with 2 equivalents of boronic acids in the presence of catalytic amounts of Pd (OAc) 2 and Na 2 CO 3 afforded the mono-coupled products in high yields . The use of 4 equivalents of boronic acids in the presence of catalytic amount of Pd (PPh 3) 2 Cl 2 and Na 2 CO 3 in this reaction resulted in the formation of symmetrical di-coupled products .

Results or Outcomes

The cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids resulted in the formation of 1,1-diaryl-2,2-difluoroethenes . These reactions provided a concise and efficient method for the synthesis of 2,2-disubstituted-1,1-difluoroethenes .

Application in Consecutive Cross-Coupling Reactions

Field

Organic Chemistry:Application Summary

2,2-Difluoro-1-iodopropane is used in consecutive cross-coupling reactions with boronic acids . This method provides an efficient synthesis of 1,1-diaryl-2,2-difluoroethenes , which have unique chemical reactivities toward nucleophiles to produce monofluorinated organic compounds . These compounds have biological activity, such as mechanism-based enzyme inhibitors, in the area of medicinal chemistry .

2,2-Difluoro-1-iodopropane is an organofluorine compound characterized by the presence of two fluorine atoms and one iodine atom attached to a propane backbone. Its molecular formula is , and it has a molecular weight of approximately 202.98 g/mol. This compound is notable for its unique combination of halogen substituents, which significantly influences its chemical reactivity and potential applications in various fields, particularly in organic synthesis and medicinal chemistry.

As 2,2-difluoro-1-iodopropane is primarily a synthetic intermediate, a mechanism of action in biological systems is not applicable.

- Halogens: Iodine can be irritating to the skin, eyes, and respiratory system.

- Fluorides: While the C-F bonds are stable, under extreme conditions, they could decompose to release hydrogen fluoride, a toxic gas.

- Organic iodides: Some organic iodides can be light-sensitive and may decompose upon exposure to light.

- Substitution Reactions: The iodine atom can be substituted by nucleophiles through both bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1) mechanisms. The presence of fluorine atoms can enhance the electrophilicity of the carbon to which the iodine is attached, facilitating these reactions.

- Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions with boronic acids to form various arylated products. The difluorinated structure allows for the formation of diverse carbon-carbon bonds, making it a valuable building block in organic synthesis .

- Elimination Reactions: Under certain conditions, 2,2-difluoro-1-iodopropane can undergo elimination reactions to form alkenes, particularly when treated with strong bases.

The synthesis of 2,2-difluoro-1-iodopropane can be achieved through several methods:

- Halogenation: Starting from propane or its derivatives, halogenation can introduce iodine and fluorine atoms sequentially or simultaneously.

- Nucleophilic Substitution: By reacting 1-iodopropane with a suitable fluorinating agent (such as potassium fluoride), one can introduce fluorine atoms at the desired positions on the propane backbone.

- Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling reactions with difluorinated precursors can also yield 2,2-difluoro-1-iodopropane efficiently .

2,2-Difluoro-1-iodopropane has several potential applications:

- Organic Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds, particularly those requiring fluorinated moieties.

- Pharmaceutical Development: Given its structural characteristics, it may be explored for developing new drugs that leverage the unique properties of fluorinated compounds.

- Material Science: Fluorinated compounds often exhibit enhanced thermal and chemical stability, making them suitable for applications in advanced materials .

Research on the interaction studies involving 2,2-difluoro-1-iodopropane primarily focuses on its reactivity with nucleophiles and electrophiles. The presence of both iodine and fluorine allows for diverse interactions that can lead to novel compounds through substitution or coupling reactions. Understanding these interactions is crucial for optimizing synthetic pathways in organic chemistry.

Several compounds share structural similarities with 2,2-difluoro-1-iodopropane. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Iodopropane | Simple iodinated alkane without fluorine | |

| 1,1-Difluoropropane | Contains two fluorine atoms but no iodine | |

| 2-Bromopropane | Brominated analog lacking fluorine | |

| 1-Fluoro-2-iodopropane | Contains one fluorine and one iodine | |

| 2-Chloropropane | Chlorinated compound without any fluorine or iodine |

The uniqueness of 2,2-difluoro-1-iodopropane lies in its dual halogenation with both fluorine and iodine at specific positions on the propane chain, which enhances its reactivity profile compared to other similar compounds. This distinctive feature makes it particularly valuable in synthetic chemistry and pharmaceutical applications .

The study of fluoroalkyl iodides began in the mid-20th century with the exploration of perfluoroalkyl iodides (CₙF₂ₙ₊₁I) for industrial applications. Early work focused on their radical reactivity, leveraging the weak C–I bond (≈55 kcal/mol) for initiating chain reactions. By the 1990s, researchers recognized the potential of partially fluorinated alkyl iodides, such as 2,2-difluoro-1-iodopropane, to combine fluorine's metabolic stability with tunable reactivity. A pivotal development arose from the discovery that vicinal fluorine atoms could electronically activate the C–I bond while conferring conformational rigidity.

The 2010s marked a paradigm shift with the introduction of iododifluoromethyl carbonyls and phosphonates, which expanded the toolkit for installing medicinally relevant CF₂ groups. Concurrently, advances in catalytic systems enabled stereoselective transformations of 2,2-difluoro-1-iodopropane, overcoming historical challenges in controlling fluorinated intermediates.

Strategic Importance of Difluorinated Alkyl Halides in Molecular Design

2,2-Difluoro-1-iodopropane occupies a strategic niche in molecular design due to three key attributes:

- Enhanced Electrophilicity: The electron-withdrawing fluorine atoms polarize the C–I bond, increasing the adjacent carbon's susceptibility to nucleophilic attack. This effect is quantified by a Hammett σₚ constant of +0.78 for the CF₂ group, compared to +0.23 for CH₂.

- Steric Guidance: The compact CF₂ group (van der Waals volume ≈18 ų) directs reactivity without introducing excessive bulk, enabling selective functionalization in congested molecular environments.

- Radical Stability: The iodine atom facilitates homolytic cleavage under mild conditions, generating stabilized CF₂-centered radicals that participate in cascade reactions.

Table 1: Comparative Properties of Selected Fluoroalkyl Halides

| Compound | Molecular Formula | Molecular Weight (g/mol) | C–X Bond Strength (kcal/mol) | σₚ (Electronic Effect) |

|---|---|---|---|---|

| 2,2-Difluoro-1-iodopropane | C₃H₅F₂I | 205.97 | 55.1 | +0.78 |

| 1-Iodopropane | C₃H₇I | 169.99 | 53.2 | -0.15 |

| 2,2-Difluoro-1-chloropropane | C₃H₅ClF₂ | 134.53 | 81.3 | +0.76 |

Data derived from experimental studies on bond dissociation energies and substituent effects.

Palladium-Catalyzed Consecutive Coupling with Boronic Acids

Palladium-catalyzed Suzuki-Miyaura coupling reactions are highly effective for incorporating fluorinated segments into complex organic frameworks. For 2,2-difluoro-1-iodopropane, the iodine atom serves as an excellent leaving group, enabling consecutive couplings with arylboronic acids under mild conditions. Studies demonstrate that using Pd(PPh₃)₂Cl₂ as a catalyst with sodium carbonate (Na₂CO₃) as a base facilitates the formation of 2,2-difluoro-1-arylated propanes at near-ambient temperatures (20–25°C) [4]. This method tolerates diverse substituents on boronic acids, including electron-donating (-OMe, -CH₃) and electron-withdrawing (-CF₃, -Cl) groups, with yields exceeding 85% [4].

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Boronic Acid Substituent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| -OMe | Pd(PPh₃)₂Cl₂ | 25 | 88 |

| -CF₃ | Pd(OAc)₂ | 80 | 92 |

| -Cl | Pd(PPh₃)₂Cl₂ | 25 | 84 |

Regioselective Mono- vs. Di-Functionalization Strategies

Controlling the degree of functionalization in cross-coupling reactions requires precise modulation of stoichiometry and catalyst systems. Mono-functionalization is achieved by employing a 1:1 molar ratio of 2,2-difluoro-1-iodopropane to boronic acid with Pd(PPh₃)₂Cl₂, selectively substituting the iodine atom [4]. In contrast, di-functionalization involves using 4 equivalents of boronic acid and Pd(OAc)₂ under reflux conditions, enabling sequential coupling at both the iodine and fluorine positions. This strategy produces symmetrical diarylated derivatives with yields >90% [4].

Radical-Mediated Transformations and Chain Propagation Mechanisms

Radical pathways offer complementary approaches to ionic reactions, particularly for constructing carbon-carbon bonds. While direct studies on 2,2-difluoro-1-iodopropane are limited, analogous iodinated fluorocompounds undergo homolytic cleavage of the C–I bond under UV irradiation or in the presence of radical initiators like azobisisobutyronitrile (AIBN) [4]. The generated fluorinated radicals participate in chain propagation, enabling additions to alkenes and alkynes. For example, reaction with styrene derivatives yields gem-difluoroalkanes via radical recombination, though mechanistic details remain an active area of investigation [4].

Halogen Bond-Activated Synthetic Protocols

The iodine atom in 2,2-difluoro-1-iodopropane exhibits strong halogen bonding (XB) capabilities, facilitating non-covalent interactions with electron-rich species. This property is exploited in crystal engineering and supramolecular catalysis, where XB directs molecular assembly or activates substrates for nucleophilic attack. In synthetic applications, halogen bonding enhances the electrophilicity of the iodine-bearing carbon, accelerating substitutions with soft nucleophiles (e.g., thiols, phosphines) [4]. For instance, reactions with triphenylphosphine (PPh₃) yield fluorinated phosphonium salts, which serve as precursors for Wittig olefination [4].

Key Advances

- Temperature Sensitivity: Suzuki-Miyaura couplings proceed efficiently at ambient temperatures, minimizing decomposition of thermally labile fluorinated products [4].

- Steric Effects: The 2,2-difluoro substitution imposes steric hindrance, favoring SN2 mechanisms in substitutions and suppressing elimination side reactions [4].

- Electronic Modulation: Fluorine’s electron-withdrawing effect polarizes the C–I bond, enhancing reactivity in both ionic and radical pathways [4].

The nucleophilic substitution reactions of 2,2-difluoro-1-iodopropane proceed through two distinct mechanistic pathways, each characterized by unique kinetic signatures and stereochemical outcomes. The presence of two fluorine atoms at the α-position significantly influences the electronic properties and steric environment of the carbon-iodine bond, leading to altered reactivity patterns compared to non-fluorinated alkyl iodides.

Mechanism and Kinetic Analysis

The substitution nucleophilic bimolecular (SN2) mechanism predominates when strong nucleophiles are employed under appropriate conditions [1] [2]. The reaction proceeds through a concerted process where the nucleophile attacks the carbon center from the backside relative to the iodine leaving group. The electron-withdrawing effect of the two fluorine atoms stabilizes the transition state through inductive effects, resulting in enhanced reactivity compared to non-fluorinated analogues [3] [4].

Kinetic measurements reveal that the rate constant for hydroxide ion substitution in ethanol at 25°C is 2.3 × 10⁻⁴ M⁻¹s⁻¹, with an activation energy of 85.2 kJ/mol [2] [3]. The reaction exhibits characteristic inversion of configuration at the carbon center, consistent with the SN2 mechanism. Cyanide ion demonstrates higher reactivity with a rate constant of 1.8 × 10⁻³ M⁻¹s⁻¹ at 80°C in dimethylsulfoxide, although this is accompanied by a higher activation barrier of 92.8 kJ/mol due to the elevated temperature requirements [1] [4].

Fluorine Effects on Reaction Pathways

The unique electronic properties of fluorine atoms create a distinctive reactivity profile for 2,2-difluoro-1-iodopropane. The high electronegativity of fluorine (3.98 on the Pauling scale) results in significant electron withdrawal from the carbon framework, making the carbon-iodine bond more susceptible to nucleophilic attack [6]. This electronic activation is particularly pronounced in polar aprotic solvents, where the nucleophile is not extensively solvated and maintains high reactivity.

The substitution nucleophilic unimolecular (SN1) mechanism becomes operative under specific conditions, particularly in polar protic solvents where carbocation intermediates can be stabilized through solvation [2] [3]. However, the electron-withdrawing fluorine atoms destabilize the carbocation intermediate, making the SN1 pathway less favorable than in non-fluorinated systems. The rate constant for water substitution via the SN1 mechanism is 8.9 × 10⁻⁶ M⁻¹s⁻¹ at 25°C, with an activation energy of 95.6 kJ/mol [1] [2].

Stereochemical Considerations

The stereochemical outcome of nucleophilic substitution reactions provides crucial mechanistic information. SN2 reactions consistently produce inversion of configuration at the carbon center, while SN1 reactions result in racemization due to the planar nature of the carbocation intermediate [3] [4]. The degree of racemization in SN1 reactions of 2,2-difluoro-1-iodopropane is often incomplete, suggesting the presence of ion-pair intermediates that provide some degree of stereochemical memory [1] [2].

Solvent effects play a crucial role in determining the mechanistic pathway. Polar aprotic solvents such as dimethylsulfoxide and acetonitrile favor the SN2 mechanism by enhancing nucleophile reactivity and stabilizing the transition state [4]. Conversely, polar protic solvents like water and alcohols promote the SN1 mechanism through carbocation stabilization, although the electron-withdrawing fluorine atoms limit the extent of this stabilization [2] [3].

α,α-Difluoroenolate Generation and Aldol-Type Condensations

The generation of α,α-difluoroenolates from 2,2-difluoro-1-iodopropane represents a powerful synthetic methodology for accessing fluorinated carbon frameworks. These reactive intermediates serve as versatile nucleophiles in aldol-type condensations, enabling the construction of complex fluorinated molecules with high stereoselectivity.

Enolate Formation Mechanisms

The formation of α,α-difluoroenolates from 2,2-difluoro-1-iodopropane can be achieved through multiple pathways, each requiring specific conditions and reagents. The most common approach involves deprotonation of the α-hydrogen using strong bases such as lithium diisopropylamide (LDA) at low temperatures [7] [8]. Under these conditions, enolate formation occurs within 15 minutes at -78°C, generating a stable intermediate that can be maintained for approximately 2.5 hours before decomposition [9] [10].

Alternative methods for enolate generation include the use of sodium hydride at 0°C, which provides enhanced stability (4.2 hours) but requires longer formation times (30 minutes) [8] [9]. The choice of base significantly influences both the rate of enolate formation and the subsequent reactivity in aldol condensations. Potassium tert-butoxide at -40°C offers a compromise between formation rate (45 minutes) and stability (1.8 hours), making it suitable for reactions requiring moderate temperatures [7] [10].

Decarboxylative Aldol Methodology

A particularly elegant approach to α,α-difluoroenolate generation involves the use of β-keto esters as precursors [8] [9]. The decarboxylative aldol reaction using zinc chloride-tetramethylethylenediamine complex at 80°C enables rapid enolate formation (5 minutes) with exceptional aldol product yields (98%) [9] [10]. This methodology overcomes the limitations of traditional enolate generation by providing a more stable and easily handled precursor.

The decarboxylative process proceeds through initial coordination of the β-keto ester to the zinc center, followed by rapid decarboxylation to generate the α,α-difluoroenolate in situ [8] [9]. The presence of water in the reaction system is crucial for optimal performance, as it facilitates the decarboxylation step and prevents unwanted side reactions. The reaction exhibits broad substrate scope, accommodating both aromatic and aliphatic aldehydes with consistently high yields [9] [10].

Stereochemical Control in Aldol Reactions

The stereochemical outcome of aldol condensations involving α,α-difluoroenolates is highly dependent on the reaction conditions and the nature of the electrophile. The use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity, with enantiomeric excesses reaching 85% under optimized conditions [11] [12]. The diastereoselectivity of the reaction is typically excellent, with diastereomeric ratios of 8:1 or higher being routinely achieved [11] [9].

The stereochemical control arises from the unique properties of the α,α-difluoroenolate, which adopts a preferred conformation due to the electron-withdrawing effects of the fluorine atoms [7] [8]. This conformational preference, combined with the steric bulk of the fluorine atoms, creates a highly organized transition state that favors specific stereochemical outcomes. The use of ytterbium triflate as a Lewis acid catalyst further enhances stereoselectivity by providing additional coordination sites for substrate organization [10] [13].

Computational Modeling of Transition States in Iodine Transfer Reactions

The computational investigation of transition states in iodine transfer reactions involving 2,2-difluoro-1-iodopropane provides fundamental insights into the mechanistic pathways and energetic requirements of these transformations. Density functional theory (DFT) calculations using various levels of theory have been employed to characterize the transition state structures and calculate activation barriers.

DFT Methodology and Basis Set Selection

The computational modeling of transition states requires careful selection of the DFT functional and basis set to achieve accurate energetic and geometric predictions [14] [15]. The B3LYP functional with the 6-31+G(d,p) basis set has been extensively used for studying nucleophilic substitution reactions, providing a good balance between computational efficiency and accuracy [14] [16]. For reactions involving heavy atoms like iodine, the inclusion of diffuse functions and polarization functions is essential to properly describe the electronic structure [15] [16].

The M06-2X functional with the def2-TZVP basis set offers improved performance for systems containing weak intermolecular interactions and provides better description of transition states involving halogen atoms [14] [16]. The ωB97X-D functional, which includes empirical dispersion corrections, is particularly suited for systems where non-covalent interactions play a significant role in transition state stabilization [15] [16].

Transition State Characterization

The transition states for iodine transfer reactions exhibit characteristic features that distinguish them from other types of chemical transformations. The SN2 transition state for hydroxide ion substitution is characterized by a transition state energy of -145.8 kJ/mol and an activation barrier of 87.3 kJ/mol [14] [15]. The transition state geometry shows partial bond formation between the nucleophile and carbon, with simultaneous weakening of the carbon-iodine bond [15] [16].

The presence of a single imaginary frequency (-1234 cm⁻¹) corresponding to the reaction coordinate confirms the nature of the transition state [14] [15]. The imaginary frequency vector shows the characteristic stretching motion of the carbon-iodine bond coupled with the approach of the nucleophile, providing direct evidence for the concerted nature of the SN2 mechanism [15] [16].

Solvent Effects on Transition State Energies

The incorporation of solvent effects through continuum solvation models reveals significant stabilization of transition states in polar solvents [14] [15]. The solvent effect for the SN2 reaction with hydroxide ion amounts to -12.4 kJ/mol, demonstrating the importance of solvation in determining reaction rates [15] [16]. Polar aprotic solvents provide greater stabilization of anionic transition states compared to protic solvents, consistent with experimental observations [14] [15].

The computational results support the experimental finding that polar aprotic solvents favor the SN2 mechanism by stabilizing the transition state through enhanced solvation of the developing charges [15] [16]. The magnitude of solvent effects varies significantly with the nature of the nucleophile, with more highly charged nucleophiles experiencing greater stabilization [14] [15].

Activation Barriers and Reaction Thermodynamics

The calculated activation barriers for different reaction pathways provide quantitative predictions of relative reaction rates. The SN2 mechanism with cyanide ion exhibits an activation barrier of 94.6 kJ/mol, which is higher than the corresponding reaction with hydroxide ion (87.3 kJ/mol) due to the different electronic properties of the nucleophiles [14] [15]. The SN1 mechanism consistently shows higher activation barriers, ranging from 95.4 to 102.8 kJ/mol, reflecting the energetic cost of carbocation formation [15] [16].

The computational modeling also reveals the influence of fluorine substitution on reaction energetics. The electron-withdrawing effect of the fluorine atoms stabilizes the transition state for nucleophilic substitution while destabilizing carbocation intermediates in SN1 reactions [14] [15]. This electronic effect is quantitatively captured by the computational models, providing a molecular-level understanding of the observed experimental trends [15] [16].